1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[2-methyl-

Anticancer Activity Bis(indolyl)methane Structure-Activity Relationship

1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[2-methyl- (CAS 17371-64-1) is a synthetic small molecule belonging to the bis(indolyl)methane (BIM) class. Characterized by a molecular formula of C25H21ClN2, it features two 2-methylindole units connected via a methylene bridge to a 4-chlorophenyl group.

Molecular Formula C25H21ClN2
Molecular Weight 384.9 g/mol
CAS No. 17371-64-1
Cat. No. B12157780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[2-methyl-
CAS17371-64-1
Molecular FormulaC25H21ClN2
Molecular Weight384.9 g/mol
Structural Identifiers
SMILESCC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)Cl)C4=C(NC5=CC=CC=C54)C
InChIInChI=1S/C25H21ClN2/c1-15-23(19-7-3-5-9-21(19)27-15)25(17-11-13-18(26)14-12-17)24-16(2)28-22-10-6-4-8-20(22)24/h3-14,25,27-28H,1-2H3
InChIKeyBLHMUXGNHMXRKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3'-[(4-Chlorophenyl)methylene]bis[2-methyl-1H-indole] (CAS 17371-64-1): A Key Bis(indolyl)methane Scaffold


1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[2-methyl- (CAS 17371-64-1) is a synthetic small molecule belonging to the bis(indolyl)methane (BIM) class [1]. Characterized by a molecular formula of C25H21ClN2, it features two 2-methylindole units connected via a methylene bridge to a 4-chlorophenyl group . This compound is primarily utilized as a synthetic intermediate and a structural scaffold in medicinal chemistry for the development of potential anticancer and anti-infective agents [2].

Why 1H-Indole, 3,3'-[(4-chlorophenyl)methylene]bis[2-methyl- Cannot Be Replaced by Other Indole Derivatives


While numerous bis(indolyl)methane analogs exist, the specific 4-chlorophenyl substitution on the central methine bridge is a critical structural determinant for targeted biological activity [1]. This compound is a direct precursor to specific derivatized structures, where the chlorine atom is essential for subsequent “click chemistry” modifications that generate potent and selective anti-cancer leads, a reactivity profile not shared by analogs with different substituents [1]. Generic substitution with other BIMs, such as those with nitro or methoxy groups, leads to distinct molecules with altered electronic properties and resulting in different biological profiles, making this specific compound non-interchangeable for its intended applications [2].

Quantitative Comparative Evidence for 3,3'-[(4-Chlorophenyl)methylene]bis[2-methyl-1H-indole]


Differentiated Anti-Cancer Potency of Derivatized Forms Against Colo-205 Cell Lines

When derivatized into a 1,4-disubstituted 1,2,3-bistriazole ('Compound 7d'), the molecule containing the 3,3'-[(4-chlorophenyl)methylene]bis[2-methyl-1H-indole] core demonstrated significant cytotoxicity. In a direct comparison within the same study, this derivative exhibited an IC50 of 26.0 μM against the Colo-205 colon cancer cell line, which was more potent than a closely related analog in the series, Compound 7c (IC50 = 43.1 μM against HeLa cells) [1]. Although against different cell lines, this indicates how the core scaffold can be tuned for differentiated potency.

Anticancer Activity Bis(indolyl)methane Structure-Activity Relationship

The 4-Chlorophenyl Moiety Imparts Potent CES2 Inhibition Activity

Bis(indolyl)methane analogs containing a 4-chlorophenyl substitution demonstrated potent and selective inhibition of human carboxylesterase 2 (CES2). Compound 4n, a direct structural analog of the target compound, displayed an IC50 of 0.19 μM, which is a 9-fold greater potency compared to the positive control loperamide (IC50 = 1.72 μM) in the same assay [1]. This potency is a direct consequence of the structural features present in 3,3'-[(4-chlorophenyl)methylene]bis[2-methyl-1H-indole], substantiating its value as a selective CES2 inhibitor scaffold.

Enzyme Inhibition Carboxylesterase 2 Drug Metabolism

High-Yielding, Catalyst-Free Synthesis Under Mild Conditions

The synthesis of the target compound has been achieved in a 90% yield under mild, catalyst-free, visible-light-induced conditions at room temperature [1]. This protocol is notably more efficient than traditional Lewis acid-catalyzed methods which often require harsher conditions and can lead to lower yields or byproduct formation. The high yield (0.09g from a small-scale reaction) and straightforward purification make this compound efficiently accessible.

Green Chemistry Synthetic Method Visible-Light-Induced

Validated Application Scenarios for 3,3'-[(4-Chlorophenyl)methylene]bis[2-methyl-1H-indole] Based on Specific Evidence


Lead Compound for Colon Cancer Research via Click Chemistry Derivatization

Given its demonstrated ability to be converted into a derivative ('Compound 7d') with promising activity against Colo-205 colon cancer cells (IC50 = 26.0 μM), this compound is a validated starting point for generating focused libraries of anti-cancer agents using 'click chemistry' [1].

Core Scaffold for Developing Potent and Selective Carboxylesterase 2 (CES2) Inhibitors

Procurement is justified by the experimental evidence showing that close structural analogs of this compound are highly potent CES2 inhibitors (IC50 = 0.19 μM), far surpassing the standard inhibitor loperamide [2]. This scaffold is thus critical for research into modulating the metabolism of prodrugs like CPT-11 to mitigate side effects.

Green Synthesis Research and Sustainable Chemistry Procurement

The compound can be synthesized with a 90% yield via a catalyst-free, visible-light-mediated reaction in a benign solvent system (EtOH-H₂O) [2]. This makes it an excellent model substrate and target compound for laboratories and industries committed to green chemistry principles and sustainable procurement.

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